N-(3-acetamidophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-ACETAMIDOPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetamidophenyl group, a fluorophenylmethyl group, and a dihydropyridine carboxamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Preparation Methods
The synthesis of N-(3-ACETAMIDOPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Common synthetic routes may involve:
Formation of the Acetamidophenyl Intermediate: This step involves the acylation of aniline derivatives to form the acetamidophenyl group.
Introduction of the Fluorophenylmethyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable methods to attach the fluorophenylmethyl group to the intermediate.
Cyclization to Form the Dihydropyridine Ring:
Industrial production methods may optimize these steps for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-(3-ACETAMIDOPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-(3-ACETAMIDOPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETAMIDOPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Comparison with Similar Compounds
N-(3-ACETAMIDOPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with similar compounds, such as:
- N-(3-Acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3-Aminophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C21H18FN3O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H18FN3O3/c1-14(26)23-16-7-4-8-17(12-16)24-20(27)18-9-5-11-25(21(18)28)13-15-6-2-3-10-19(15)22/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
HKGXWWLUIXGWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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